molecular formula C10H19NO2S B13040152 (R)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide

(R)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide

Cat. No.: B13040152
M. Wt: 217.33 g/mol
InChI Key: SYBCSIAUSRVAIP-RMJJMUOPSA-N
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Description

®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various chiral amines and other valuable organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide typically involves the condensation of ®-2-methyl-2-propanesulfinamide with aldehydes or ketones. This reaction is often mediated by copper catalysts and can be carried out under mild conditions . The reaction conditions usually involve the use of solvents like chloroform or dichloromethane, and the reaction temperature is maintained between 0°C to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the reaction has been demonstrated by the formation of N-tert-butyl-2-benzothiazolesulfenamide on a 50 g scale with a yield of 94% .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Major Products

The major products formed from these reactions include chiral amines, sulfonamides, and sulfides. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. The compound forms a chiral environment that facilitates the formation of enantiomerically pure products. The sulfinamide group acts as a directing group, guiding the addition of nucleophiles to the desired stereoisomer . The molecular targets and pathways involved include the formation of chiral intermediates that are crucial in the synthesis of various chiral compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide is unique due to its specific chiral properties and its ability to form stable chiral intermediates. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

(NE)-2-methyl-N-[[(2R)-oxan-2-yl]methylidene]propane-2-sulfinamide

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-8-9-6-4-5-7-13-9/h8-9H,4-7H2,1-3H3/b11-8+/t9-,14?/m1/s1

InChI Key

SYBCSIAUSRVAIP-RMJJMUOPSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/[C@H]1CCCCO1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCCO1

Origin of Product

United States

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